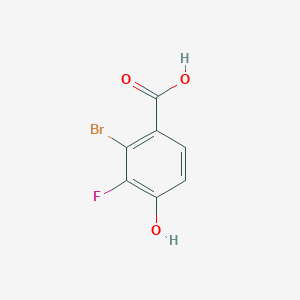

2-Brom-3-Fluor-4-hydroxybenzoesäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Bromo-3-fluoro-4-hydroxybenzoic acid is an organic compound with the molecular formula C7H4BrFO3 It is a derivative of benzoic acid, featuring bromine, fluorine, and hydroxyl functional groups

Wissenschaftliche Forschungsanwendungen

2-Bromo-3-fluoro-4-hydroxybenzoic acid has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: It is used in the development of new drugs and therapeutic agents.

Materials Science: It is employed in the synthesis of advanced materials with specific properties.

Wirkmechanismus

Target of Action

A similar compound, 4-bromo-3-hydroxybenzoic acid, is known to inhibit histidine decarboxylase (hdc) and aromatic-l-amino acid decarboxylase . HDC is involved in the biosynthesis of histamine, a mediator of several physiological functions. Aromatic-L-amino acid decarboxylase is involved in the synthesis of neurotransmitters like dopamine and serotonin .

Mode of Action

It can be inferred from the similar compound, 4-bromo-3-hydroxybenzoic acid, that it may inhibit the enzymatic activity of hdc and aromatic-l-amino acid decarboxylase, thereby affecting the synthesis of histamine, dopamine, and serotonin .

Biochemical Pathways

Given its potential inhibition of hdc and aromatic-l-amino acid decarboxylase, it can be inferred that it may affect the histamine synthesis pathway and the synthesis of neurotransmitters like dopamine and serotonin .

Pharmacokinetics

The compound’s lipophilicity, water solubility, and other properties that could influence its bioavailability are mentioned for a similar compound .

Result of Action

Based on the inhibition of hdc and aromatic-l-amino acid decarboxylase by a similar compound, it can be inferred that it may lead to reduced levels of histamine, dopamine, and serotonin .

Biochemische Analyse

Biochemical Properties

2-Bromo-3-fluoro-4-hydroxybenzoic acid plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been observed to interact with enzymes such as histidine decarboxylase and aromatic-L-amino acid decarboxylase . These interactions are crucial as they can modulate the activity of these enzymes, thereby influencing various metabolic pathways.

Cellular Effects

The effects of 2-Bromo-3-fluoro-4-hydroxybenzoic acid on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, its impact on cell signaling pathways can lead to changes in cell function and behavior.

Molecular Mechanism

At the molecular level, 2-Bromo-3-fluoro-4-hydroxybenzoic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity . This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Bromo-3-fluoro-4-hydroxybenzoic acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable, it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of 2-Bromo-3-fluoro-4-hydroxybenzoic acid vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant adverse effects. At high doses, it can lead to toxic effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic.

Metabolic Pathways

2-Bromo-3-fluoro-4-hydroxybenzoic acid is involved in several metabolic pathways. It interacts with enzymes such as histidine decarboxylase and aromatic-L-amino acid decarboxylase, influencing the metabolism of amino acids and other biomolecules . These interactions can lead to changes in metabolic flux and the levels of various metabolites, thereby affecting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, 2-Bromo-3-fluoro-4-hydroxybenzoic acid is transported and distributed through specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments . The distribution of this compound within cells can influence its activity and efficacy.

Subcellular Localization

The subcellular localization of 2-Bromo-3-fluoro-4-hydroxybenzoic acid is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its overall biochemical activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 2-Bromo-3-fluoro-4-hydroxybenzoic acid typically involves multiple steps starting from readily available precursors. One common method involves the following steps :

Nitration: m-Fluorobenzotrifluoride is nitrated using sulfuric acid as a solvent to produce 4-fluoro-2-trifluoromethyl nitrobenzene.

Bromination: The nitro compound is then brominated using dibromohydantoin in sulfuric acid to introduce the bromine atom.

Reduction: The nitro group is reduced to an amine using reduced iron powder in the presence of acetic acid or ammonium chloride.

Deamination: The amine group is removed through deamination using hypophosphorous acid.

Separation and Hydrolysis: The resulting compound is separated and hydrolyzed with sulfuric acid to yield 2-Bromo-3-fluoro-4-hydroxybenzoic acid.

Industrial Production Methods

Industrial production methods for 2-Bromo-3-fluoro-4-hydroxybenzoic acid are designed to be cost-effective and scalable. These methods often involve optimizing the reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents and solvents .

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-3-fluoro-4-hydroxybenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, or the compound can be reduced under specific conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation can yield benzoquinones .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Bromo-4-fluorobenzoic acid: Similar structure but lacks the hydroxyl group.

3-Fluoro-4-hydroxybenzoic acid: Similar structure but lacks the bromine atom

Biologische Aktivität

2-Bromo-3-fluoro-4-hydroxybenzoic acid (CAS: 1697589-51-7) is a halogenated derivative of hydroxybenzoic acid that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a bromine atom, a fluorine atom, and a hydroxyl group attached to a benzoic acid framework. The biological activities of this compound are of significant interest in medicinal chemistry, particularly for its potential applications in drug development and therapeutic interventions.

- Molecular Formula : C7H4BrFO3

- Molecular Weight : 235.01 g/mol

- Purity : ≥95%

- IUPAC Name : 2-bromo-3-fluoro-4-hydroxybenzoic acid

- SMILES Notation : O=C(O)C1=CC=C(O)C(F)=C1Br

Antimicrobial Activity

Research indicates that derivatives of hydroxybenzoic acids, including 2-bromo-3-fluoro-4-hydroxybenzoic acid, exhibit antimicrobial properties. These compounds have been shown to be effective against various strains of bacteria and fungi. The presence of the hydroxyl group enhances their ability to penetrate microbial cell walls, thereby increasing their efficacy as antimicrobial agents .

Anti-inflammatory Properties

The compound has demonstrated potential anti-inflammatory effects in various experimental models. It may inhibit the production of pro-inflammatory cytokines and enzymes, contributing to its therapeutic profile in managing inflammatory diseases .

Antioxidant Activity

2-Bromo-3-fluoro-4-hydroxybenzoic acid exhibits antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), thereby playing a role in preventing chronic diseases associated with oxidative damage .

Anticancer Potential

Emerging studies suggest that this compound may possess anticancer properties. It has been implicated in inducing apoptosis in cancer cells and inhibiting tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Research Findings and Case Studies

The biological activities of 2-bromo-3-fluoro-4-hydroxybenzoic acid can be attributed to several mechanisms:

- Cell Membrane Disruption : The lipophilic nature allows the compound to integrate into microbial membranes, leading to disruption and cell death.

- Enzyme Inhibition : It may inhibit key enzymes involved in inflammatory pathways or microbial metabolism.

- Gene Regulation : The compound could modulate gene expression related to stress responses and apoptosis in cancer cells.

Eigenschaften

IUPAC Name |

2-bromo-3-fluoro-4-hydroxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO3/c8-5-3(7(11)12)1-2-4(10)6(5)9/h1-2,10H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOODOFMNZCEPFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)Br)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.